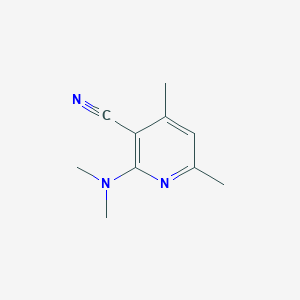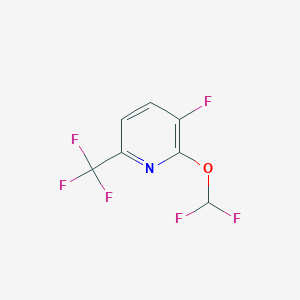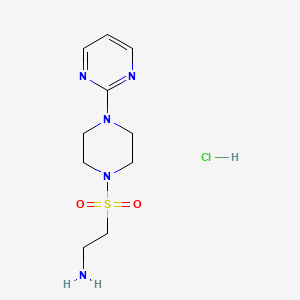
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Research
Research has shown the potential of derivatives of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine in anticancer activities. A study by Mallesha et al. (2012) synthesized derivatives and evaluated their antiproliferative effect against human cancer cell lines, with some compounds showing significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012). Similarly, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity, finding that some compounds exhibited good anticancer activity (Kumar et al., 2013).
Antimicrobial Applications
Several studies have reported the antimicrobial properties of compounds derived from 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine. Krishnamurthy et al. (2011) synthesized novel derivatives showing potent inhibitory activity against various bacteria (Krishnamurthy et al., 2011). Yurttaş et al. (2016) also reported high antimicrobial activity in synthesized compounds (Yurttaş et al., 2016).
Monoamine Oxidase Inhibition
Kaya et al. (2017) synthesized derivatives of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine and screened them for monoamine oxidase A and B inhibitory activity, finding significant selective MAO-A inhibitory activity in some compounds (Kaya et al., 2017).
Treatment of Age-Related Diseases
Jin et al. (2010) synthesized analogues of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine for the treatment of age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia, showing protective effects against cell viability reduction and glutathione levels induced by oxidative stress (Jin et al., 2010).
Neuropharmacological Properties
Romero et al. (1994) synthesized analogues of the compound and evaluated them as inhibitors of HIV-1 reverse transcriptase, finding some derivatives to be potent inhibitors (Romero et al., 1994).
Propiedades
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S.ClH/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10;/h1,3-4H,2,5-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAXXNQQTUHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



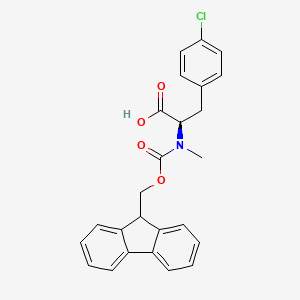
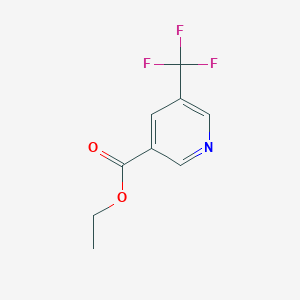
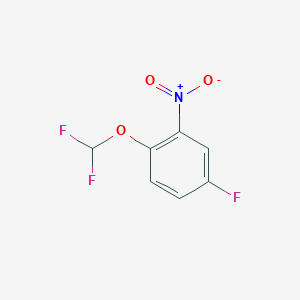
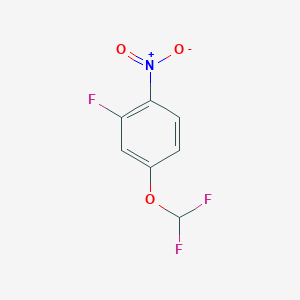

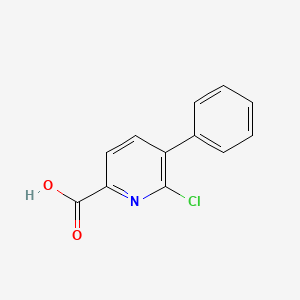
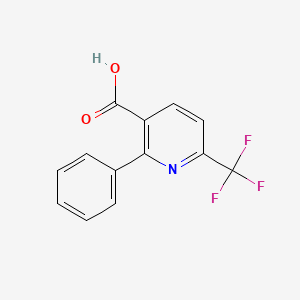
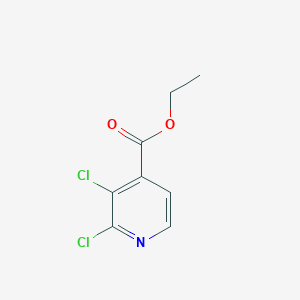
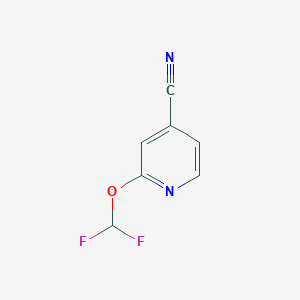
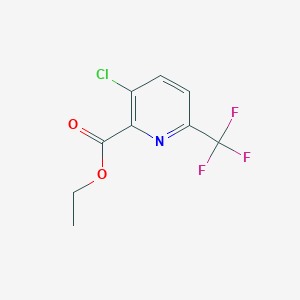

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)
